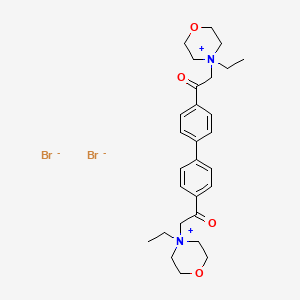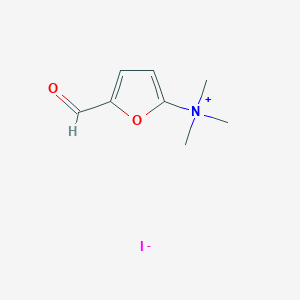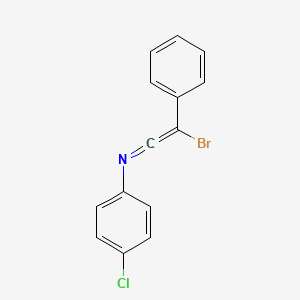
1,3-Benzodioxole, 5,5'-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- is a complex organic compound with the molecular formula C20H22O4 and a molecular weight of 326.3863 g/mol . This compound is also known by other names such as Machilin A, erythro-Austrobailignan-5, and meso-Austrobailignan-5 . It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring.
Méthodes De Préparation
The synthesis of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- involves several steps. One common method is the reaction of catechol with disubstituted halomethanes . This reaction typically requires the presence of a base and an aprotic solvent to facilitate the formation of the benzodioxole ring. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor or intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it is used in the industrial sector for the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- involves its interaction with specific molecular targets and pathways . The compound’s benzodioxole moiety is known to inhibit certain enzymes, such as cytochrome P450, which play a crucial role in drug metabolism . This inhibition can lead to increased bioavailability of certain drugs, enhancing their therapeutic effects. Additionally, the compound’s structure allows it to bind to DNA and proteins, potentially disrupting cellular processes and leading to anticancer activity .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- can be compared to other similar compounds such as safrole and 3,4-methylenedioxymethamphetamine (MDMA) . Safrole, also a benzodioxole derivative, is used in the synthesis of various chemicals and has been studied for its potential carcinogenic effects . MDMA, on the other hand, is a well-known psychoactive drug with a benzodioxole structure . The uniqueness of 1,3-Benzodioxole, 5,5’-(2,3-dimethyl-1,4-butanediyl)bis-, (R*,S*)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
| 77150-81-3 | |
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
5-[4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H22O4/c1-13(7-15-3-5-17-19(9-15)23-11-21-17)14(2)8-16-4-6-18-20(10-16)24-12-22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |
Clé InChI |
QEFJURUMSHPMTC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)






![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)

